molecular formula C9H11NO4S B12652376 2-Formyl-1-(3-sulphonatopropyl)pyridinium CAS No. 93803-25-9

2-Formyl-1-(3-sulphonatopropyl)pyridinium

Cat. No.: B12652376
CAS No.: 93803-25-9
M. Wt: 229.26 g/mol
InChI Key: XNYJHHBIOBNSOL-UHFFFAOYSA-N
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Description

2-Formyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.253 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of pyridine derivatives with sulfonating agents. One common method includes the reaction of 2-formylpyridine with 1,3-propanesultone under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1-(3-sulphonatopropyl)pyridinium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Formyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The compound’s sulfonate group allows it to form strong ionic interactions with positively charged sites on proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the formyl and sulfonate groups. This combination enhances its solubility in water and its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

93803-25-9

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

3-(2-formylpyridin-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C9H11NO4S/c11-8-9-4-1-2-5-10(9)6-3-7-15(12,13)14/h1-2,4-5,8H,3,6-7H2

InChI Key

XNYJHHBIOBNSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C=O)CCCS(=O)(=O)[O-]

Origin of Product

United States

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